molecular formula C21H16O3 B5747625 benzyl 9H-xanthene-9-carboxylate

benzyl 9H-xanthene-9-carboxylate

Cat. No.: B5747625
M. Wt: 316.3 g/mol
InChI Key: TWUZSJFCBDEVPQ-UHFFFAOYSA-N
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Description

Benzyl 9H-xanthene-9-carboxylate is a chemical building block of interest in medicinal chemistry and organic synthesis. It features a xanthene core, a tricyclic aromatic system, esterified with a benzyl group. The xanthene-carboxylate scaffold is recognized for its potential in developing novel therapeutic agents. Scientific literature indicates that derivatives of xanthene-9-carboxylic acid have been investigated for their ability to inhibit the conformational changes in Transthyretin (TTR), which is a key process in amyloid fibril formation . This suggests potential research applications for compounds like this compound as a synthetic intermediate or precursor in the study of Amyloidosis. Furthermore, recent studies have synthesized libraries of tertiary alcohols derived from xanthene and thioxanthene, exploring their potential as anticancer and anti-inflammatory agents . Some synthesized compounds demonstrated excellent inhibition activity against specific cancer cell lines, such as colon cancer cells (Caco-2) and hepatocellular carcinoma (Hep G2) cells, as well as potent antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects . The xanthene core, therefore, represents a privileged structure in drug discovery. Researchers may utilize this compound as a versatile precursor for further chemical modifications. The ester functional group can be manipulated under various conditions, for instance, through transesterification reactions or other transformations, to generate a diverse array of novel compounds for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

benzyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-21(23-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZSJFCBDEVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Xanthone derivatives.

    Reduction: Benzyl 9H-xanthene-9-carbinol.

    Substitution: Various benzyl-substituted xanthene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 9H-xanthene-9-carboxylate has shown promising biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This receptor is crucial for various neurological processes, and compounds that enhance its activity may have therapeutic implications for neurodegenerative diseases and psychiatric disorders.

Case Studies

  • Neurological Disorders : Research indicates that this compound enhances mGluR1 signaling pathways, suggesting potential applications in drug development for conditions like Alzheimer's disease and schizophrenia.
  • Anticancer Activity : Xanthene derivatives, including this compound, have been investigated for their anticancer properties. Studies have demonstrated that certain xanthene analogues exhibit significant inhibition of melanoma cell growth .

Organic Synthesis Applications

The compound also plays a significant role in organic synthesis. Its ability to undergo various reactions allows it to serve as a building block for more complex molecules.

Notable Reactions

  • Electrochemical Carboxylation : this compound can be synthesized via electrochemical methods, providing a novel approach to producing diarylacetic acids with high yields .
  • Synthesis of Hydroxyaryl Ketones : It has been utilized in the synthesis of biologically important o-hydroxyaryl ketones through nucleophilic attack on aryne intermediates .

Mechanism of Action

The mechanism of action of benzyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways. The xanthene core can interact with cellular components, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Xanthene Derivatives

Key Observations :

  • Synthetic Complexity : Ullmann coupling and Friedel-Crafts acylation are common for 9-oxo derivatives (e.g., 9-oxo-9H-xanthene-1-carboxylic acid), whereas benzyl ester synthesis is more straightforward, requiring milder conditions .
  • Photophysical Properties : Unlike (9H-xanthen-9-yl)-acetic acid, which is used in fluorescent probes due to its extended conjugation, benzyl 9H-xanthene-9-carboxylate lacks intrinsic fluorescence but serves as a precursor for photostable materials .
Spectral and Physicochemical Differences

Table 2: NMR Spectral Signatures

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 5.08 (s, 2H, CH₂), 5.28 (s, 1H, C9-H) 171.53 (C=O), 151.35 (xanthene O-C), 44.63
Methyl 9H-xanthene-9-carboxylate 3.80 (s, 3H, OCH₃), 5.50 (s, 1H, C9-H) 170.69 (C=O), 151.31 (xanthene O-C), 34.66
(9H-Xanthen-9-yl)-acetic acid 2.90 (s, 2H, CH₂COOH), 5.24 (s, 1H, C9-H) 170.69 (COOH), 148.97 (xanthene O-C), 44.47
  • Central Proton Environment : The C9-H signal in this compound (δ 5.28) is deshielded compared to methyl derivatives (δ 5.50) due to electron-withdrawing ester effects .
  • Carbonyl Shifts : Benzyl esters show downfield ¹³C carbonyl signals (δ 171.53) relative to methyl esters (δ 170.69), reflecting substituent electronic effects .

Research Findings and Limitations

  • Synthetic Yields : this compound synthesis (55% yield) is less efficient than 4-ethoxyphenyl 9H-fluorene-9-carboxylate (75% yield), highlighting room for optimization in esterification protocols .
  • Thermal Stability: The benzyl derivative’s lower melting point (67°C vs.

Q & A

Q. What synthetic methodologies are recommended for preparing benzyl 9H-xanthene-9-carboxylate with high yield and purity?

this compound can be synthesized via esterification of 9H-xanthene-9-carboxylic acid (CAS 82-07-5) with benzyl alcohol. Key steps include:

  • Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker Kappa APEXII diffractometer) provides precise bond lengths and angles. For example, the methyl analogue (methyl 9H-xanthene-9-carboxylate) crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 25.6601 Å, b = 5.7624 Å, c = 15.7578 Å, β = 92.933° .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; the benzyl ester group shows characteristic peaks at δ 5.2–5.4 ppm (CH₂) and δ 128–135 ppm (aromatic carbons) .
    • FT-IR : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • DFT calculations : Assess energy barriers for esterification using Gaussian or ORCA software. Compare activation energies of DCC vs. EDC coupling agents .
  • Solvent effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., THF vs. DMF) .

Q. What experimental strategies resolve discrepancies in spectroscopic vs. crystallographic data for this compound?

  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the benzyl group) that may explain splitting of NMR signals not observed in the solid-state structure .
  • Powder XRD : Verify crystallinity and identify polymorphs if NMR and single-crystal data conflict .

Q. How can the photophysical properties of this compound be leveraged in bioimaging applications?

  • Fluorescence studies : The xanthene core exhibits a strong π→π* transition (λₑₓ ~350 nm, λₑₘ ~450 nm). Modify substituents (e.g., electron-withdrawing groups) to red-shift emission for in vivo imaging .
  • Solvatochromism : Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to assess environmental sensitivity .

Q. What mechanisms explain transesterification or degradation pathways of this compound?

  • Acid/Base catalysis : Under acidic conditions (e.g., HCl/MeOH), the ester undergoes transesterification to methyl 9H-xanthene-9-carboxylate. Base hydrolysis (NaOH/EtOH) cleaves the ester to regenerate the carboxylic acid .
  • Kinetic studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants and propose a stepwise nucleophilic acyl substitution mechanism .

Methodological Notes

  • Crystallography : Use SHELXL for structure refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Contradiction resolution : Cross-validate HPLC purity (>98%) with elemental analysis (C, H, O) to confirm stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 9H-xanthene-9-carboxylate
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benzyl 9H-xanthene-9-carboxylate

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